

Application Notes and Protocols for PSB-1115

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Compound of Interest

Compound Name: PSB-1115

Cat. No.: B1679811

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Introduction

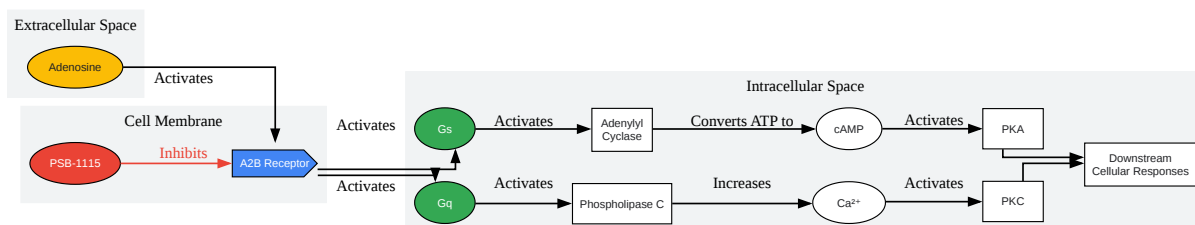
PSB-1115 is a potent and selective antagonist of the A2B adenosine receptor (A2BAR), a G-protein coupled receptor involved in various physiological and pathological processes.[1] With a K_i value of 53.4 nM for the human A2B receptor, **PSB-1115** exhibits high selectivity over other adenosine receptor subtypes.[2] Its water-soluble nature makes it a valuable tool for in vitro and in vivo research aimed at elucidating the role of the A2B receptor in conditions such as inflammation, cancer, and cardiovascular diseases.[2][3] These application notes provide detailed information on the stability, storage, and handling of **PSB-1115**, along with protocols for its use in experimental settings.

Chemical Information:

Property	Value
IUPAC Name	4-(2,6-dioxo-1-propyl-2,3,6,7-tetrahydro-1H-purin-8-yl)benzenesulfonic acid
CAS Number	152529-79-8[4]
Molecular Formula	C ₁₄ H ₁₄ N ₄ O ₅ S[4]
Molecular Weight	350.35 g/mol [4]
Appearance	Off-white to light brown solid[4]

A2B Adenosine Receptor Signaling Pathway

PSB-1115 exerts its effects by blocking the A2B adenosine receptor. The activation of A2BAR by its endogenous ligand, adenosine, can trigger multiple signaling cascades depending on the cell type. The primary pathway involves the coupling to Gs protein, leading to the activation of adenylyl cyclase (AC), which in turn increases intracellular cyclic AMP (cAMP) levels. In some cells, the A2B receptor can also couple to Gq proteins, activating phospholipase C (PLC) and leading to an increase in intracellular calcium.[5]



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A2B Adenosine Receptor Signaling Pathways

Stability and Storage

Proper storage and handling of **PSB-1115** are crucial to maintain its integrity and activity.

Solid State Stability

Storage Condition	Recommended Duration	Notes
Room Temperature	Suitable for short-term storage and shipping. [2]	
-20°C	Long-term storage	Protect from light. [4]
≥ 4 years (as potassium salt)	-20°C	As per supplier data for the potassium salt form. [1]

Solution Stability

Stock solutions of **PSB-1115** can be prepared in various solvents. It is recommended to aliquot solutions into single-use volumes to avoid repeated freeze-thaw cycles.

Solvent	Storage Temperature	Recommended Duration
DMSO	-80°C	6 months (protect from light) [4]
DMSO	-20°C	1 month (protect from light) [4]
Water	-80°C	6 months (protect from light) [4]
Water	-20°C	1 month (protect from light) [4]

Note: **PSB-1115** is soluble in DMSO up to 100 mM and in water up to 20 mM with gentle warming.[\[2\]](#)

Experimental Protocols

Protocol for Preparation of Stock Solutions

This protocol describes the preparation of a 10 mM stock solution of **PSB-1115** in DMSO.

Materials:

- **PSB-1115** (solid)
- Anhydrous Dimethyl Sulfoxide (DMSO)

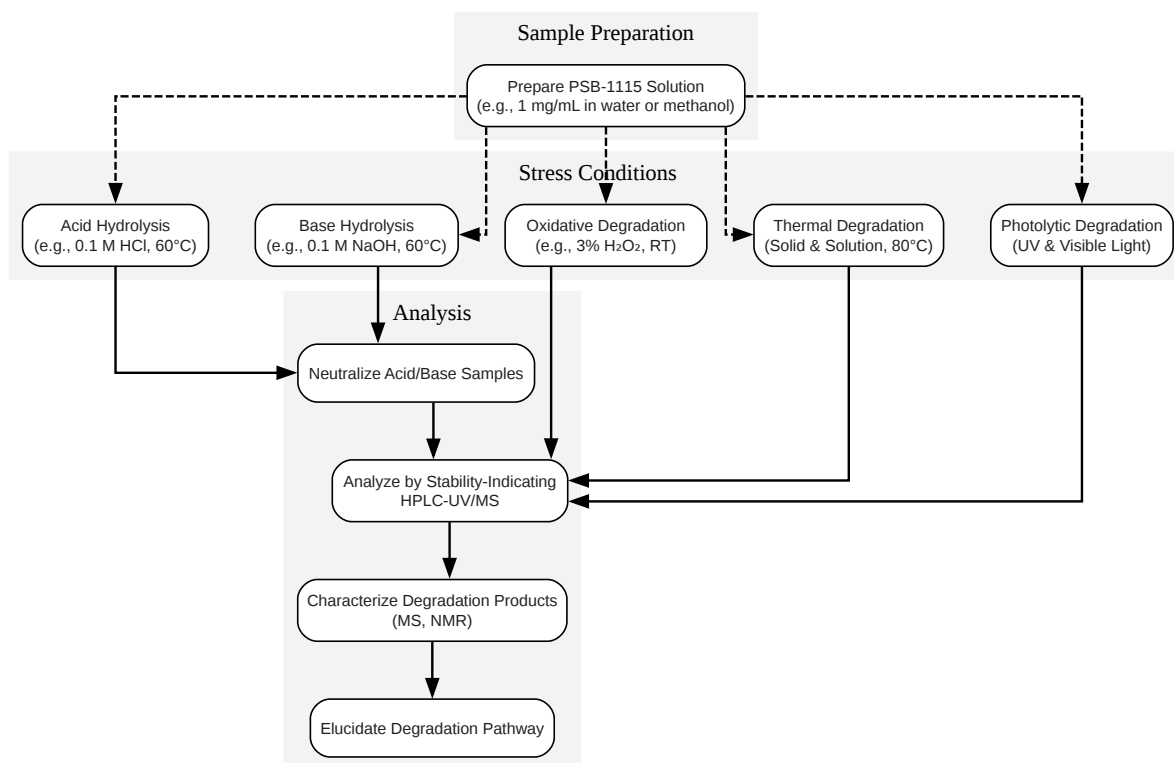
- Sterile, amber microcentrifuge tubes or vials
- Calibrated balance
- Vortex mixer

Procedure:

- Equilibrate the **PSB-1115** vial to room temperature before opening to prevent moisture condensation.
- Weigh out the desired amount of **PSB-1115** using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.50 mg of **PSB-1115** (MW: 350.35 g/mol).
- Add the appropriate volume of anhydrous DMSO to the vial containing the solid **PSB-1115**.
- Vortex the solution until the solid is completely dissolved. Gentle warming and sonication can be used to aid dissolution if necessary.
- Aliquot the stock solution into sterile, amber microcentrifuge tubes in volumes suitable for single experiments.
- Store the aliquots at -20°C or -80°C as recommended in the solution stability table.

Protocol for Forced Degradation Study

This protocol provides a framework for conducting a forced degradation study to identify potential degradation products and establish the intrinsic stability of **PSB-1115**.



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Forced Degradation Experimental Workflow

Materials:

- **PSB-1115**
- Hydrochloric acid (HCl)

- Sodium hydroxide (NaOH)
- Hydrogen peroxide (H₂O₂)
- Methanol (HPLC grade)
- Water (HPLC grade)
- pH meter
- Temperature-controlled oven
- Photostability chamber
- HPLC system with UV/PDA and Mass Spectrometry (MS) detectors

Procedure:

- Acid Hydrolysis: Dissolve **PSB-1115** in 0.1 M HCl to a final concentration of 1 mg/mL. Incubate the solution at 60°C. Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
- Base Hydrolysis: Dissolve **PSB-1115** in 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate at 60°C. Withdraw and neutralize aliquots with 0.1 M HCl at the specified time points for analysis.
- Oxidative Degradation: Dissolve **PSB-1115** in a solution of 3% H₂O₂ to a final concentration of 1 mg/mL. Keep the solution at room temperature. Collect aliquots at various time points for HPLC analysis.
- Thermal Degradation:
 - Solid State: Place a known amount of solid **PSB-1115** in a controlled temperature oven at 80°C. At specified time points, dissolve a portion of the solid in a suitable solvent for HPLC analysis.

- Solution State: Prepare a 1 mg/mL solution of **PSB-1115** in a suitable solvent (e.g., water or methanol) and incubate at 80°C. Collect aliquots at various time points for analysis.
- Photolytic Degradation: Expose a solution of **PSB-1115** (1 mg/mL) and a thin layer of solid **PSB-1115** to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be protected from light. Analyze the samples after the exposure period.

Analysis:

Analyze all samples using a stability-indicating HPLC method. The method should be capable of separating the parent **PSB-1115** peak from any degradation products. A mass spectrometer coupled to the HPLC can aid in the identification of the molecular weights of the degradation products.

Proposed Stability-Indicating HPLC Method

This is a proposed method and should be validated for its intended use.

Parameter	Condition
Column	C18, 4.6 x 150 mm, 5 µm
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	0.1% Formic acid in Acetonitrile
Gradient	10% B to 90% B over 20 minutes
Flow Rate	1.0 mL/min
Column Temperature	30°C
Detection Wavelength	238 and 312 nm ^[1]
Injection Volume	10 µL

Safety and Handling

- Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat when handling **PSB-1115**.

- Avoid inhalation of dust and contact with skin and eyes.
- In case of contact, wash the affected area thoroughly with water.
- Consult the Safety Data Sheet (SDS) for complete safety information.

Disclaimer

The information provided in these application notes is for research purposes only and is not intended for human or veterinary use.^[1] The experimental protocols are provided as a guide and may require optimization for specific experimental conditions. It is the responsibility of the user to ensure that all procedures are performed safely and in accordance with all applicable regulations.

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